molecular formula C11H7ClFNO B6367331 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261938-63-9

5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367331
CAS RN: 1261938-63-9
M. Wt: 223.63 g/mol
InChI Key: AQQDHCJRULXBMU-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine (5-CFHP) is an organic compound with a molecular formula of C8H6ClFNO. It is a white powder with a melting point of 134-136 °C and a solubility of 1 g/L in water. 5-CFHP is a widely used reagent in organic synthesis, and has been studied for its applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been studied for its applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has also been used to study the binding affinity of various drugs to their target proteins. In addition, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of proteins, as well as to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is not completely understood. However, it is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% can inhibit the activity of acetylcholinesterase, resulting in an increase in acetylcholine levels in the body. In vivo studies have shown that 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% can affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been shown to reduce inflammation, modulate the immune system, and affect the expression of various genes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% in lab experiments include its high purity and low toxicity. In addition, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is a relatively inexpensive reagent and is easy to obtain. However, there are some limitations to using 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% in lab experiments. For example, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is not very soluble in water, so it may require a more polar solvent for use in some experiments. In addition, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% may not be appropriate for use in experiments involving long-term exposure, as it can be toxic if ingested or inhaled.

Future Directions

There are several potential future directions for 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% research. One possible direction is to study the effects of 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be studied for its potential to be used as a therapeutic agent for various diseases. Furthermore, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be studied for its potential to be used as a biomarker for various diseases. Finally, 5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be studied for its potential to be used as an imaging agent for diagnosing various diseases.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 3-chloro-5-fluorophenol and ethyl acetoacetate. The reaction is carried out in a solvent such as acetic acid or dimethylformamide, and the reaction is catalyzed by a base such as sodium hydroxide. The product is then extracted and purified by recrystallization.

properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-1-7(2-10(13)4-9)8-3-11(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQDHCJRULXBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682885
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol

CAS RN

1261938-63-9
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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